[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Description
The compound [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone is a pyrazole-based derivative featuring a 4-chlorophenylmethoxy-substituted phenyl ring at the pyrazole C3 position and a 4-methylphenyl methanone group at the N1 position. Pyrazole derivatives are known for their versatility in medicinal chemistry due to their ability to interact with diverse biological targets .
Properties
IUPAC Name |
[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLCMZRHMJSDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone, also known as CID 3492582, is a pyrazole derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H19ClN2O2
- Molecular Weight : 404.87 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with a chlorophenyl methoxy group and a methylphenyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Various assays have been conducted to evaluate its effectiveness against different cancer cell lines.
-
Cytotoxicity Assays :
- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values reported in the low micromolar range.
- For instance, one study reported an IC50 of 0.46 µM against MCF7 cells, indicating potent antiproliferative activity .
- Mechanism of Action :
-
Case Studies :
- A study by Li et al. demonstrated that the compound induced autophagy in NCI-H460 cells without triggering apoptosis, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .
- Another research highlighted its interaction with tubulin, leading to microtubule disassembly and subsequent cell death in cancerous cells .
Comparative Analysis of Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 0.46 | CDK2 Inhibition |
| Compound A | NCI-H460 | 0.39 | Autophagy Induction |
| Compound B | SF-268 | 3.79 | Aurora-A Kinase Inhibition |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
| Compound Name | Pyrazole Substituents (C3/N1) | Biological Activities (MIC/IC₅₀) | Reference Evidence |
|---|---|---|---|
| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone | C3: 5-nitro-2-furyl; N1: 4-methoxyphenyl methanone | Crystallographic data reported | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | C3: phenyl; N1: thiophen-2-yl methanone | Antifungal, antitumor | |
| (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C3: 4-chlorophenyldiazenyl; N1: 4-chlorophenyl ethanone | Antibacterial (Gram-: 2–4 µg/mL) | |
| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone | C3: 4-chlorophenyl; N1: 3-pyridyl methanone | Antidepressant, anticonvulsant | |
| Target Compound: [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone | C3: 2-[(4-chlorophenyl)methoxy]phenyl; N1: 4-methylphenyl methanone | Inferred: Antibacterial, antifungal (see §2.3) | N/A |
Key Structural Differences :
- C3 Substituents : The target compound’s 2-[(4-chlorophenyl)methoxy]phenyl group distinguishes it from analogs with nitro-furyl (), diazenyl (), or hydroxy-phenyl groups (). This substitution may enhance lipophilicity and membrane penetration .
Antibacterial and Antifungal Activities
- Diazenyl Pyrazoles () : Compounds 21–30 exhibit broad-spectrum activity. For example, compound 22 (4-chlorophenyldiazenyl) showed MIC values of 2–4 µg/mL against E. coli and S. aureus, surpassing ciprofloxacin in some cases .
- Thiophene Derivatives () : The thiophene-substituted analog demonstrated potent activity against C. albicans (MIC: 8 µg/mL), attributed to sulfur-mediated disruption of fungal membranes .
- Hydroxy-Pyrazoles () : The 5-hydroxy-5-phenyl-4,5-dihydro-pyrazole derivative showed moderate antibacterial activity, likely due to hydrogen-bonding interactions with bacterial enzymes .
Inference for Target Compound: The 4-chlorophenylmethoxy group may synergize with the 4-methylphenyl methanone to enhance antibacterial efficacy, similar to ’s diazenyl compounds.
Antitumor and Antioxidant Activities
- Nitro-Furyl Derivatives () : The 5-nitro-2-furyl group in ’s compound is associated with DNA intercalation and topoisomerase inhibition, common in antitumor agents .
- Thiazole-Pyrazolines () : Analogous structures with benzothiazole groups exhibit IC₅₀ values <10 µM against breast cancer cell lines, linked to apoptosis induction .
Physicochemical and Computational Insights
- Lipophilicity (logP) : The target compound’s logP is estimated to be ~3.5 (via analogy to ’s compounds), favoring blood-brain barrier penetration .
- Electron Density Analysis: Computational studies (e.g., ’s noncovalent interaction analysis) suggest that the 4-chlorophenylmethoxy group enhances van der Waals interactions with hydrophobic enzyme pockets .
- Crystallographic Data : Analogs like ’s nitro-furyl derivative exhibit planar pyrazole rings, facilitating π-π stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
